Endothal-disodium

描述

作用机制

Target of Action

Endothal-disodium, also known as Endothall, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1) . These proteins play a crucial role in many cellular processes, including cell growth, division, and death. By inhibiting these proteins, this compound can disrupt these processes and lead to the death of the target organisms .

Mode of Action

This compound acts as a potent inhibitor of PP2A and PP1 . It binds to these proteins and prevents them from performing their normal function of dephosphorylating other proteins. This disruption in protein phosphorylation can lead to changes in cellular processes and ultimately result in the death of the target organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorylation pathway. By inhibiting PP2A and PP1, this compound disrupts the balance of phosphorylation and dephosphorylation within the cell . This can affect a variety of downstream effects, including alterations in cell growth, division, and death .

Pharmacokinetics

It is known that the compound is used as a herbicide for both terrestrial and aquatic plants , suggesting that it is likely to be absorbed and distributed within these organisms. The metabolism and excretion of this compound would be expected to occur through natural biological processes.

Result of Action

This compound has been found to be particularly effective in controlling pondweeds, Potamogeton spp . It is applied to a number of emergent and submerged aquatic species . var. glabrescens, although defoliation did occur .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its degradation in soil is expected to be rapid under aerobic conditions, with a reported half-life of 4 to 9 days . Its persistence in soil may be prolonged by adsorption to organic matter or by factors inhibiting microbial activity . If released to water, this compound should rapidly biodegrade under aerobic conditions (half-life approximately 1 week or less) and biodegrade more slowly under anaerobic conditions .

生化分析

Biochemical Properties

Endothal-disodium is known to interact with protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1), acting as an inhibitor . The nature of these interactions involves the binding of this compound to these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound has been observed to have significant effects on various types of cells. For instance, it has been found to be highly toxic to mammals . In aquatic organisms, it has been shown to cause defoliation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as PP2A and PP1 . By binding to these enzymes, this compound inhibits their activity, leading to changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been found to be particularly effective in controlling pondweeds

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been found to be more than 50% effective on submersed aquatic plants at rates in excess of 2.5 ppmw .

Metabolic Pathways

Given its known interactions with enzymes such as PP2A and PP1 , it is likely that this compound plays a role in the metabolic pathways regulated by these enzymes.

Transport and Distribution

This compound is expected to rapidly biodegrade under aerobic conditions . It should be highly mobile in soil; however, rapid degradation would limit the extent of leaching .

Subcellular Localization

Given its known interactions with enzymes such as PP2A and PP1 , it is likely that this compound is localized to the compartments or organelles where these enzymes are found.

准备方法

Synthetic Routes and Reaction Conditions: Endothal-disodium is synthesized through the reaction of 3,6-endoxohexahydrophthalic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding sodium hydroxide to form the disodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the acid and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and drying processes to obtain the pure disodium salt. The final product is often formulated into liquid or granular forms for ease of application .

化学反应分析

Types of Reactions: Endothal-disodium primarily undergoes hydrolysis and microbial degradation. In aqueous environments, it hydrolyzes to form endothal acid, which is the active herbicidal agent .

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs under neutral to slightly alkaline conditions.

Microbial Degradation: In the presence of sediment and microbial communities, this compound is broken down into simpler compounds.

Major Products: The major product of hydrolysis is endothal acid. Microbial degradation further breaks down endothal acid into carbon dioxide and water .

科学研究应用

相似化合物的比较

Diquat: Another herbicide used for aquatic weed control.

Paraquat: Similar to diquat, it is used for terrestrial weed control but is highly toxic to humans and animals.

Uniqueness of Endothal-disodium: this compound is unique in its selective action, targeting only the treated parts of the plant while leaving the roots and tubers unaffected. This makes it particularly useful for managing submerged aquatic vegetation without causing long-term damage to the ecosystem .

属性

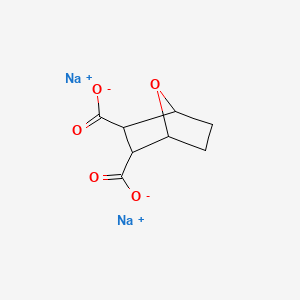

IUPAC Name |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041899 | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |

| Record name | Pancrelipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53608-75-6, 129-67-9 | |

| Record name | Pancrelipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancrelipase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of Endothal-disodium in inducing defoliation?

A: While the exact mechanism is not fully elucidated in the provided research, this compound appears to induce defoliation in a manner similar to naturally abscising leaves. This involves secondary cell division within the abscission zone of the plant. [] Further research indicates that this compound accelerates ethylene production in cotton leaves. [] This suggests a potential link between ethylene production and the compound's defoliation activity. Research also suggests that this compound might influence the balance between auxin and ethylene in the plant, further contributing to leaf abscission. []

Q2: Are there any known cases of plant species developing resistance to this compound?

A: Yes. Research has demonstrated that sugar beets exhibit varying degrees of tolerance to this compound. [] Some sugar beet varieties display significant injury at rates necessary for weed control, while others show minimal to no damage. This suggests inherent genetic differences in tolerance within the species. [] This finding highlights the potential for developing this compound-tolerant sugar beet cultivars through selective breeding programs.

Q3: What analytical methods are used to study the effects of this compound on plants?

A: The research employed various methods to analyze the effects of this compound. Microscopic techniques were used to observe anatomical changes in cotton pulvinoid structures at different stages of maturity and after this compound treatment. [] This allowed researchers to visualize the cellular processes involved in leaf abscission. Additionally, researchers measured ethylene and carbon dioxide evolution from cotton leaves treated with this compound. [] This provided insights into the physiological changes and potential mechanisms underlying the compound's defoliation activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2789247.png)

![2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789248.png)

![8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789254.png)

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/new.no-structure.jpg)

![5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide](/img/structure/B2789257.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789261.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2789268.png)